2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a unique combination of pyrimidine, benzothiophene, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. The initial step often includes the preparation of 4,6-dimethylpyrimidine derivatives, which are then subjected to further functionalization to introduce the sulfanyl and butanoyl groups. The final step involves the coupling of these intermediates with tetrahydrobenzothiophene-3-carboxamide under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Industry: It can be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dimethylpyrimidine
- 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
- 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Uniqueness
What sets 2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
522651-49-6 |
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Molecular Formula |
C19H24N4O2S2 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylbutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H24N4O2S2/c1-4-13(27-19-21-10(2)9-11(3)22-19)17(25)23-18-15(16(20)24)12-7-5-6-8-14(12)26-18/h9,13H,4-8H2,1-3H3,(H2,20,24)(H,23,25) |
InChI Key |
PSRDAGQAYAWARE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N)SC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
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